2-(4-fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-15-4-2-3-12(9-15)11-27-19-22-21-18(25)17-10-16(23-24(17)19)13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDLQQGTYNABKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-7-[(3-methoxybenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic compound that belongs to the pyrazolo-triazine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 494.5 g/mol. Its structure features a fluorophenyl group and a methoxybenzyl thioether moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-triazine derivatives. For example, research involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The MTT assay results indicated that these compounds exhibited stronger cytotoxic activity compared to traditional chemotherapeutics like cisplatin.
The mechanism underlying the anticancer activity of these compounds often involves:
- Induction of Apoptosis: Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
- Inhibition of Key Signaling Pathways: Suppression of NF-κB and activation of pro-apoptotic factors such as p53 and Bax.
- Autophagy Induction: Increased formation of autophagosomes and expression of beclin-1.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have exhibited antimicrobial effects. A study on related pyrazolo[4,3-e][1,2,4]triazine sulfonamides showed promising antibacterial activity against various pathogens. The presence of electron-donating groups in the structure enhanced this activity.
Summary of Findings
| Activity Type | Cell Lines/Pathogens | Key Findings |
|---|---|---|
| Anticancer | MCF-7, HCT-116 | Stronger cytotoxicity than cisplatin; induction of apoptosis via caspase activation; inhibition of NF-κB pathway. |
| Antimicrobial | Various bacterial strains | Enhanced antibacterial activity with specific structural modifications; effective against resistant strains. |
Case Studies
- Cytotoxicity Study : A series of pyrazolo[4,3-e][1,2,4]triazines were tested for their anticancer effects using the MTT assay. Results indicated that certain derivatives had IC50 values in the nanomolar range against cancer cell lines while sparing normal cells .
- Mechanistic Insights : Another study focused on MM131, a derivative similar to the compound , which showed inhibition of mTOR signaling and activation of both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells .
Comparison with Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Derivatives
Pyrazolo[1,5-a]pyrimidine Derivatives
Functional Group Comparisons
- Fluorophenyl vs.
- Thioether vs. Methoxy or Aminoethyl: The (3-methoxybenzyl)thio group in the target compound may confer unique redox properties compared to methoxy or aminoethyl substituents. Thioethers are prone to oxidation but can enhance membrane permeability .
Metabolic Stability and Enzymatic Interactions
- The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is susceptible to oxidation by aldehyde oxidase, as observed in related compounds (e.g., MRK-016), forming inactive metabolites . However, the 4-fluorophenyl group in the target compound may slow this oxidation due to electron-withdrawing effects .
- In contrast, pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit greater metabolic stability in vivo, attributed to their fully aromatic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
